(S)-2-(Piperazin-2-yl)acetonitrile

Chiral resolution Enantioselective synthesis Quality control

The (S)-enantiomer of 2-(piperazin-2-yl)acetonitrile is the sole stereoisomer that delivers the correct pharmacological activity for adagrasib (KRAZATI), the FDA-approved KRAS G12C inhibitor. Substituting racemic or (R)-enantiomer material causes failed chiral resolution, costly downstream purification, and reduced yield. Our specification guarantees ≥98% enantiomeric excess, ensuring your synthetic route's integrity. Supplied as a white crystalline powder; research to bulk quantities available. Request a quote for immediate delivery.

Molecular Formula C6H11N3
Molecular Weight 125.17
CAS No. 1589082-26-7
Cat. No. B3106468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Piperazin-2-yl)acetonitrile
CAS1589082-26-7
Molecular FormulaC6H11N3
Molecular Weight125.17
Structural Identifiers
SMILESC1CNC(CN1)CC#N
InChIInChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2/t6-/m0/s1
InChIKeyTVKAZNBVXZKTAV-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Piperazin-2-yl)acetonitrile (CAS 1589082-26-7): A Chiral Piperazine-Nitrile Building Block for Kinase-Targeted Drug Synthesis


(S)-2-(Piperazin-2-yl)acetonitrile (CAS 1589082-26-7) is a chiral piperazine derivative characterized by an acetonitrile group at the 2-position of the piperazine ring. It is a high-purity, white to off-white crystalline powder with a molecular formula of C6H11N3 and a molecular weight of 125.17 g/mol . The compound is supplied as a free base with stereochemical purity exceeding 98% enantiomeric excess (ee) and is often handled as its dihydrochloride salt (CAS 2158301-19-8) for enhanced stability . It serves as a critical chiral intermediate in the synthesis of advanced pharmaceutical agents, particularly within the class of KRAS G12C inhibitors .

Why (S)-2-(Piperazin-2-yl)acetonitrile Cannot Be Replaced by Its Racemic or R-Enantiomer Analogs in Development Pipelines


The stereochemistry of 2-(piperazin-2-yl)acetonitrile is a non-negotiable determinant of downstream biological activity and synthetic outcome. While racemic mixtures or the (R)-enantiomer (e.g., CAS 2250242-65-8) may appear superficially similar, they lead to entirely different pharmacological profiles or failed chiral resolutions in the final active pharmaceutical ingredient (API) . The (S)-enantiomer is the specifically required stereoisomer for the synthesis of the FDA-approved KRAS G12C inhibitor adagrasib (KRAZATI), where the incorrect stereochemistry would result in a molecule incapable of effectively binding to the mutant KRAS G12C cysteine residue and locking it in an inactive GDP-bound state . Substitution with racemic material would necessitate costly and inefficient downstream chiral separation, directly impacting process mass intensity and overall yield.

(S)-2-(Piperazin-2-yl)acetonitrile: Quantified Differentiation Evidence for Procurement and Method Development


Chiral Purity and Optical Rotation: A Differentiator for Enantioselective Synthesis

The (S)-enantiomer (CAS 1589082-26-7) exhibits a specific optical rotation of +15.56° and can be supplied with a chiral purity of ≥99.0% by HPLC, as per one commercial specification [1]. This contrasts with typical racemic or lower-purity material, which would exhibit a net optical rotation near zero and contain approximately 50% of the inactive or less-active (R)-enantiomer. This level of chiral purity is essential for maintaining the stereochemical integrity of complex synthetic routes, particularly in the construction of KRAS G12C inhibitors like adagrasib.

Chiral resolution Enantioselective synthesis Quality control

Enantiomeric Purity Specification: Comparative Advantage in Drug Intermediate Quality

The (S)-enantiomer is routinely supplied with a specified enantiomeric excess (ee) of ≥98%, as evidenced by multiple vendor datasheets for both the free base and its dihydrochloride salt . This is a critical differentiator from racemic or non-specified mixtures, which would contain a 1:1 mixture of enantiomers (0% ee). The high ee ensures that the stereocenter is correctly set for subsequent reactions in the synthesis of chiral drug molecules, such as adagrasib, where the (S)-configuration is essential for biological activity .

Enantiomeric excess Pharmaceutical intermediate Chiral building block

Application in Adagrasib Synthesis: A Defining Role for the (S)-Enantiomer

The (S)-enantiomer is a key intermediate in the synthesis of adagrasib (MRTX849), a first-generation, oral, irreversible KRAS G12C inhibitor approved for the treatment of NSCLC . The final drug molecule incorporates the (S)-2-(piperazin-2-yl)acetonitrile moiety, and this specific stereochemistry is required for the drug to covalently bind to the cysteine 12 residue of the mutant KRAS G12C protein, locking it in its inactive GDP-bound state . The use of the (R)-enantiomer or racemic mixture in this synthetic route would lead to a diastereomeric mixture of the final drug substance, which would be inactive or less potent and would require extensive purification.

KRAS G12C inhibitor Adagrasib Non-small cell lung cancer (NSCLC) Drug synthesis

(S)-2-(Piperazin-2-yl)acetonitrile: Validated Application Scenarios for Research and Industrial Procurement


Synthesis of Adagrasib (KRAZATI) and Related KRAS G12C Inhibitors

This is the primary, validated application for (S)-2-(Piperazin-2-yl)acetonitrile. It serves as a critical chiral building block in the multi-step synthesis of adagrasib, an FDA-approved therapy for KRAS G12C-mutated non-small cell lung cancer (NSCLC) . Procurement is driven by the need for the correct (S)-stereoisomer to ensure the final drug product is an effective, covalent inhibitor of the mutant KRAS protein.

Enantioselective Synthesis of Bioactive Piperazine Derivatives

The compound's high chiral purity (≥98% ee, as noted in Section 3) makes it a valuable starting material or intermediate for the stereoselective construction of other bioactive molecules containing a chiral piperazine core. This includes potential applications in peptidomimetics and the development of other kinase inhibitors beyond KRAS G12C [1].

Asymmetric Catalysis and Chiral Scaffold Construction

Researchers utilize (S)-2-(piperazin-2-yl)acetonitrile in asymmetric catalysis to introduce defined stereocenters into complex drug candidates . Its well-defined chirality and functional handles (the secondary amines and the nitrile group) make it a versatile building block for creating diverse chiral heterocyclic scaffolds.

Quality Control and Reference Standard for Chiral Analysis

With a defined optical rotation of +15.56° and high chiral purity (≥99.0% by HPLC) [2], this compound can serve as a reference standard or positive control in the development and validation of chiral analytical methods (e.g., chiral HPLC, SFC) for monitoring enantiomeric purity in synthetic processes and drug formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-(Piperazin-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.